molecular formula C13H21N3O4S B6006226 ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate

ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate

Cat. No. B6006226
M. Wt: 315.39 g/mol
InChI Key: CAJGMEMFKPLHTD-UHFFFAOYSA-N
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Description

Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a piperidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate is not fully understood. However, it has been suggested that it may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines involved in these processes.
Biochemical and Physiological Effects:
Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate is its potential application in various fields. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, and has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its application in certain experiments.

Future Directions

The potential application of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate is vast, and there are several future directions that can be explored. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Exploration of its potential application in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of its potential application in drug delivery systems.
5. Studies to evaluate its safety and toxicity in humans.
Conclusion:
Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate is a promising chemical compound that has potential application in various fields. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, and has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and explore its potential application in other fields.

Synthesis Methods

Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with piperidine-4-carboxylic acid ethyl ester in the presence of a suitable reagent such as triethylamine. The reaction yields ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate as a white solid.

Scientific Research Applications

Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate has been studied extensively for its potential application in various fields. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-4-20-13(17)11-5-7-16(8-6-11)21(18,19)12-9-15(3)14-10(12)2/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJGMEMFKPLHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate

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